Enpp/Carbonic anhydrase-IN-1

Description

Significance of Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) in Biological Systems and Disease Pathophysiology

The Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) family comprises seven members (ENPP1-7) that are crucial regulators of various biological processes. spandidos-publications.comcusabio.com These enzymes are primarily transmembrane ecto-enzymes that hydrolyze pyrophosphate and phosphodiester bonds in extracellular nucleotides and other molecules. cusabio.comnih.govnih.gov

ENPP1, the best-characterized member, plays a pivotal role in bone mineralization by hydrolyzing extracellular adenosine (B11128) triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). spandidos-publications.comnih.govannualreviews.org PPi is a potent inhibitor of hydroxyapatite (B223615) crystal formation, and thus ENPP1 activity helps prevent soft tissue calcification. spandidos-publications.com Dysregulation of ENPP1 is linked to several mineralization disorders. Its deficiency can lead to paradoxical conditions such as Generalized Arterial Calcification of Infancy (GACI), a life-threatening condition involving overmineralization of arteries, and skeletal undermineralization diseases like autosomal recessive hypophosphatemic rickets. annualreviews.orgmdpi.com Conversely, increased ENPP1 expression is associated with pathological calcification in cartilage, contributing to conditions like osteoarthritis. nih.gov

Beyond mineralization, ENPP1 is a key regulator of the innate immune system. It hydrolyzes 2',3'-cyclic GMP-AMP (2'3'-cGAMP), a second messenger that activates the STING (stimulator of interferon genes) pathway, which is critical for anti-tumor immunity. nih.govpatsnap.com In various cancers, ENPP1 is overexpressed, leading to the degradation of extracellular cGAMP and the creation of an immunosuppressive tumor microenvironment, which is often associated with poor prognosis. patsnap.comaacrjournals.orgfrontiersin.org This has positioned ENPP1 as a significant target for cancer immunotherapy. aacrjournals.orgbiorxiv.org Furthermore, genetic variants of ENPP1 have been linked to insulin (B600854) resistance and type 2 diabetes. researchgate.net

Other members, such as ENPP2 (autotaxin) and ENPP3, also have distinct roles. ENPP2 functions as a phospholipase, while ENPP3 is implicated in allergic reactions and serves as a biomarker for renal cell carcinoma. cusabio.comnih.govnih.gov

Role of Carbonic Anhydrase (CA) Isoforms in Cellular Homeostasis and Disease Progression

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3−) and a proton (H+). aacrjournals.orgfrontiersin.orgnih.gov This reaction is fundamental to numerous physiological processes, including respiration, acid-base balance, ion transport, and fluid secretion. sinobiological.comresearchgate.netnih.gov Humans express 15 different CA isoforms, which are distributed throughout the body in various tissues and subcellular compartments, including the cytosol, mitochondria, and cell membrane. sinobiological.comnih.govfrontiersin.org

The role of CAs becomes particularly critical in pathological conditions, most notably cancer. Many solid tumors exhibit high metabolic rates and poor vascularization, leading to a hypoxic (low oxygen) and acidic microenvironment. mdpi.comfrontiersin.org To survive these harsh conditions, cancer cells upregulate specific CA isoforms, particularly the transmembrane proteins CA IX and CA XII. nih.govmdpi.commdpi.comdovepress.com These isoforms are transcriptionally regulated by the hypoxia-inducible factor (HIF). nih.govmdpi.com By positioning their catalytic domains extracellularly, CA IX and CA XII help to maintain a relatively alkaline intracellular pH conducive to proliferation, while contributing to the acidification of the extracellular space. aacrjournals.orgmdpi.comfrontiersin.orgmdpi.com This pH gradient facilitates tumor invasion, metastasis, and resistance to therapy, making high expression of these isoforms a marker of poor prognosis. aacrjournals.orgmdpi.commdpi.com Consequently, CA IX and CA XII have been validated as important targets for the development of anticancer drugs. nih.govdovepress.comnih.gov

Beyond oncology, CA dysregulation is implicated in a range of other diseases. Inhibitors of various CA isoforms are clinically used as diuretics and for the treatment of glaucoma, epilepsy, and high-altitude sickness. frontiersin.orgsinobiological.comfrontiersin.org

Rationale for Dual Enzyme Inhibition Strategies in Preclinical Investigations

The strategy of designing single chemical entities that can modulate multiple biological targets, known as polypharmacology or dual-target inhibition, is an emerging and promising approach in drug discovery. nih.govfrontiersin.org This strategy is particularly relevant for complex, multifactorial diseases like cancer, where targeting a single pathway can often be circumvented by resistance mechanisms. A dual-target inhibitor can potentially offer enhanced therapeutic efficacy, reduce the likelihood of drug resistance, and may even lower side effects compared to combination therapies using separate drugs. nih.govfrontiersin.org

The rationale for the dual inhibition of ENPP1 and tumor-associated CAs (like CA IX and CA XII) is compelling. Both enzyme systems are frequently co-opted by tumors to promote survival and progression.

Overcoming Immune Suppression: ENPP1 activity in the tumor microenvironment suppresses the innate immune system by degrading the STING agonist 2'3'-cGAMP. patsnap.comaacrjournals.org Inhibiting ENPP1 can preserve cGAMP levels, thereby activating the STING pathway, promoting inflammation within the tumor, and unleashing an anti-tumor immune response. frontiersin.orgbiorxiv.org

Disrupting pH Homeostasis: Tumor-associated CAs, especially CA IX and XII, are critical for helping cancer cells adapt to the acidic conditions they create through metabolic reprogramming (the Warburg effect). frontiersin.orgnih.gov Inhibiting these CAs disrupts this adaptive mechanism, leading to intracellular acidification, which can slow proliferation and induce cell death. aacrjournals.org

By simultaneously blocking both ENPP1 and CAs, a dual inhibitor could launch a two-pronged attack on a tumor: crippling its ability to manage acid stress while concurrently unmasking it to the immune system. This potential for a synergistic anti-tumor effect provides a strong rationale for the preclinical investigation of dual ENPP/CA inhibitors.

Overview of Enpp/Carbonic anhydrase-IN-1 as a Research Compound in Enzyme Inhibition

This compound, also identified in research literature as "compound 1e," is a small molecule developed as a tool for preclinical research into dual enzyme inhibition. medchemexpress.commedchemexpress.eu It is designed to simultaneously inhibit members of both the ENPP and CA enzyme families. The development of such compounds allows researchers to explore the biological consequences and potential therapeutic benefits of targeting these two distinct cancer-promoting pathways with a single agent.

The inhibitory profile of this compound has been characterized against several isoforms from both enzyme families. Its activity is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The reported IC₅₀ values demonstrate that the compound possesses activity in the low micromolar range against multiple targets.

Table 1: Inhibitory Profile of this compound

| Target Enzyme | IC₅₀ (µM) |

|---|---|

| ENPP Isoforms | |

| ENPP1 | 1.36 medchemexpress.commedchemexpress.eu |

| ENPP2 | 1.35 medchemexpress.commedchemexpress.eu |

| ENPP3 | 3.00 medchemexpress.commedchemexpress.eu |

| CA Isoforms | |

| CA II | 0.88 medchemexpress.commedchemexpress.eu |

| CA IX | 1.02 medchemexpress.commedchemexpress.eu |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for this compound against various Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) and Carbonic Anhydrase (CA) isoforms.

The existence of related compounds, such as Enpp/Carbonic anhydrase-IN-2, which has shown antiproliferative and pro-apoptotic activity in cancer cells, further highlights the active investigation into this class of dual inhibitors for potential therapeutic applications. medchemexpress.comglpbio.com this compound serves as a crucial research tool for validating the dual-inhibition hypothesis and understanding the complex interplay between purinergic signaling, immune activation, and pH regulation in disease models.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 2',3'-cyclic GMP-AMP (2'3'-cGAMP) |

| Acetazolamide |

| Adenosine monophosphate (AMP) |

| Adenosine triphosphate (ATP) |

| Bicarbonate (HCO3-) |

| Carbon dioxide (CO2) |

| This compound |

| Enpp/Carbonic anhydrase-IN-2 |

| Pyrophosphate (PPi) |

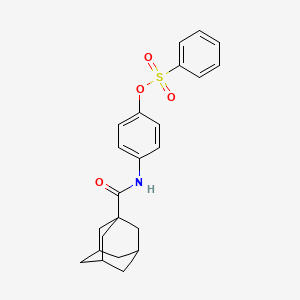

Structure

3D Structure

Properties

Molecular Formula |

C23H25NO4S |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

[4-(adamantane-1-carbonylamino)phenyl] benzenesulfonate |

InChI |

InChI=1S/C23H25NO4S/c25-22(23-13-16-10-17(14-23)12-18(11-16)15-23)24-19-6-8-20(9-7-19)28-29(26,27)21-4-2-1-3-5-21/h1-9,16-18H,10-15H2,(H,24,25) |

InChI Key |

NYTJZFKTUQYXEN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Enzymatic Inhibition Profile of Enpp/carbonic Anhydrase in 1

Inhibitory Potency and Selectivity against ENPP Isoforms (NPP1, NPP2, NPP3)

Enpp/Carbonic anhydrase-IN-1 demonstrates potent inhibition of ENPP isoforms 1, 2, and 3. Research findings indicate that the compound inhibits NPP1 and NPP2 with nearly equal potency, while its inhibitory effect on NPP3 is slightly less pronounced. ambeed.commedchemexpress.comabsin.cnmedchemexpress.eubiosschina.com Specifically, the half-maximal inhibitory concentration (IC50) values have been reported as 1.36 µM for NPP1 and 1.35 µM for NPP2. ambeed.commedchemexpress.comabsin.cnbiosschina.commedchemexpress.eu For NPP3, the IC50 value is documented as 3.00 µM. ambeed.commedchemexpress.comabsin.cnbiosschina.commedchemexpress.eu This data highlights the compound's strong, albeit slightly varied, inhibitory action across these three key ENPP isoforms.

Inhibitory Potency and Selectivity against Carbonic Anhydrase Isoforms (CA-II, CA-IX, CA-XII)

The compound also exhibits significant inhibitory activity against several carbonic anhydrase isoforms, which are zinc-containing metalloenzymes crucial for various physiological processes. wikipedia.orgmedchemexpress.com The inhibition of specific isoforms, particularly those associated with disease states like cancer, is a key area of research. This compound has been shown to be a potent inhibitor of CA-II and CA-IX. medchemexpress.eumedchemexpress.com The reported IC50 values are 0.88 µM for the cytosolic isoform CA-II and 1.02 µM for the tumor-associated isoform CA-IX. ambeed.commedchemexpress.comabsin.cnbiosschina.commedchemexpress.eumedchemexpress.com Information regarding its potency against CA-XII is not as readily available in the provided context. This selective inhibition, particularly against the cancer-related CA-IX, underscores its potential as a targeted therapeutic agent.

Comparative Analysis with Other Known ENPP Inhibitors in Preclinical Models

A direct comparative analysis of this compound with other known ENPP inhibitors in preclinical models is not detailed in the provided search results. However, the discovery of potent and selective ENPP inhibitors is an active area of research. For instance, studies on pyridine-pyrazole-benzenesulfonamide scaffolds have identified compounds with high potency and selectivity for either ENPP1 or ENPP3. ijpsonline.com One such compound demonstrated an IC50 value of 0.40 µM for ENPP1, while another showed an IC50 of 0.21 µM for ENPP3. ijpsonline.com These findings provide a benchmark for the potency of novel ENPP inhibitors, though a head-to-head comparison with this compound in the same preclinical models would be necessary for a definitive comparative analysis.

Comparative Analysis with Other Known Carbonic Anhydrase Inhibitors in Preclinical Models

Kinetic Studies of Enzyme Inhibition by this compound

Understanding the kinetics of enzyme inhibition provides crucial insights into the mechanism of action of a compound. This includes determining the concentration required for 50% inhibition (IC50) and characterizing the nature of the interaction between the inhibitor and the enzyme.

Determination of IC50 Values for Target Enzymes

The IC50 values for this compound have been experimentally determined for its primary target enzymes. These values quantify the concentration of the inhibitor required to reduce the enzyme's activity by half. As previously stated, the IC50 values are 1.36 µM for NPP1, 1.35 µM for NPP2, 3.00 µM for NPP3, 0.88 µM for CA-II, and 1.02 µM for CA-IX. ambeed.commedchemexpress.comabsin.cnbiosschina.commedchemexpress.eumedchemexpress.eu

Inhibitory Potency (IC50) of this compound

Characterization of Inhibition Mechanisms (e.g., Competitive, Non-Competitive)

The specific kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound has not been explicitly detailed in the provided search results. In general, competitive inhibitors bind to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration and results in an increased Michaelis constant (Km) with no change in the maximum velocity (Vmax). medicoapps.org Non-competitive inhibitors bind to an allosteric site, a site other than the active site, and can bind to both the free enzyme and the enzyme-substrate complex. medicoapps.orgnumberanalytics.com This leads to a decrease in Vmax without affecting Km. medicoapps.orgnumberanalytics.com Some studies have shown that certain benzimidazolium salts act as non-competitive inhibitors of human carbonic anhydrases I and II. nih.gov To determine the precise mechanism for this compound, detailed kinetic studies involving varying substrate and inhibitor concentrations would be required to analyze the effects on Km and Vmax. bibliotekanauki.plplos.org

Molecular Mechanisms of Enpp/carbonic Anhydrase in 1 Action

Binding Interactions with ENPP Active Sites

The active site of ENPP1, a representative member of the ENPP family, is a bimetallic zinc center, where two zinc ions are crucial for the hydrolysis of its substrates, such as adenosine (B11128) triphosphate (ATP) and cyclic GMP-AMP (cGAMP). The inhibition of ENPP enzymes by small molecules typically involves interactions with these zinc ions and surrounding amino acid residues.

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Based on studies of other non-nucleotide ENPP1 inhibitors, it is hypothesized that Enpp/Carbonic anhydrase-IN-1 engages in a combination of polar and non-polar interactions within the enzyme's catalytic pocket. These likely include:

Hydrogen Bonding: Key residues in the ENPP1 active site, such as asparagine and aspartate residues, are known to form hydrogen bonds with inhibitors. These interactions are critical for anchoring the inhibitor in the correct orientation for effective inhibition.

Role of Zinc Coordination in ENPP Inhibition

The catalytic mechanism of ENPP1 is critically dependent on two zinc ions within its active site. These ions are coordinated by histidine and aspartate residues and are directly involved in the binding and hydrolysis of the phosphate (B84403) backbone of substrates. A primary mechanism for potent ENPP1 inhibitors is the chelation of these two zinc ions. It is highly probable that this compound possesses a functional group capable of forming strong coordinate bonds with both zinc ions, thereby displacing the substrate and inactivating the enzyme.

Binding Interactions with Carbonic Anhydrase Active Sites

The inhibition of carbonic anhydrases by sulfonamide-based drugs is a well-characterized mechanism. Given that this compound is an effective inhibitor of CA isoforms, it is almost certain to contain a sulfonamide or a bioisosteric zinc-binding group.

Coordination with the Catalytic Zinc Ion in CA Isoforms

The active site of all α-carbonic anhydrases contains a single, catalytically essential zinc ion (Zn²⁺). This ion is typically coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. The primary and most crucial interaction for sulfonamide-based CA inhibitors is the coordination of the deprotonated sulfonamide nitrogen to this zinc ion nih.gov. This binding displaces the catalytic water/hydroxide molecule, thus inhibiting the enzyme's function nih.gov. The potency of this compound against CA-II and CA-IX strongly suggests that it follows this canonical binding mode.

Interactions with Key Active Site Residues (e.g., Histidine, Threonine, Glutamate)

Beyond zinc coordination, the stability and selectivity of CA inhibitors are determined by a network of interactions with active site residues. For sulfonamide inhibitors, these typically include:

Hydrogen Bonding: A conserved hydrogen bond network involving the "gatekeeper" residues Glutamate-106 and Threonine-199 is a hallmark of sulfonamide binding to CAs nih.gov. The sulfonamide's SO₂ group often acts as a hydrogen bond acceptor from the backbone amide of Thr199, while one of the sulfonamide oxygens can also interact with the side chain of Thr199 nih.gov.

Hydrophobic Interactions: The active site of CAs has both hydrophilic and hydrophobic regions. The scaffold of the inhibitor can engage in van der Waals contacts with hydrophobic residues such as Valine-121, Phenylalanine-131, Leucine-198, and Proline-202, which influences the inhibitor's affinity and isoform selectivity nih.gov.

Putative Interactions of a Sulfonamide Inhibitor with Carbonic Anhydrase Active Site

| Interaction Type | Key Residues/Components |

|---|---|

| Zinc Coordination | Catalytic Zn²⁺ ion, His94, His96, His119 |

| Hydrogen Bonding | Glu106, Thr199, Thr200 |

| Hydrophobic Interactions | Val121, Phe131, Leu198, Pro202 |

Influence on Proton Transfer Networks within CA Active Site

The catalytic cycle of carbonic anhydrase involves a rapid proton transfer step, which is rate-limiting. This process is facilitated by a "proton shuttle" residue, typically Histidine-64 in fast isoforms like CA II. By binding to the zinc ion and occupying the active site, sulfonamide inhibitors like this compound effectively block the access of both substrate (CO₂) and water to the catalytic center. This occupation disrupts the proton transfer network that is essential for regenerating the active, hydroxide-bound form of the enzyme, thereby bringing the catalytic cycle to a halt.

Conformational Changes Induced by this compound Binding to Target Enzymes

The binding of an inhibitor to an enzyme can induce significant conformational changes that are essential for its inhibitory function. For carbonic anhydrases, the binding of inhibitors can lead to alterations in the enzyme's active site, affecting its catalytic efficiency. While specific studies detailing the precise conformational changes induced by this compound are not extensively documented, general principles of inhibitor-induced conformational shifts in carbonic anhydrases can be inferred from studies on analogous compounds.

The binding of sulfonamide-based inhibitors, a class to which this compound belongs, to the zinc ion in the active site of carbonic anhydrase is known to cause subtle but important structural rearrangements. These changes can involve the displacement of a zinc-bound water molecule or hydroxide ion, which is a key step in the catalytic cycle of the enzyme. Furthermore, the interaction of the inhibitor's tail with residues in the active site cavity can lead to adjustments in the positions of these residues, optimizing the binding affinity. Molecular dynamics simulations on human carbonic anhydrase II (HCA II) have revealed that the enzyme's active site is flexible, with loops that can adopt multiple conformations. nih.gov The binding of a ligand can shift the equilibrium between these pre-existing conformational states, a concept known as conformational selection, or it can induce a new conformation entirely through an "induced fit" mechanism. nih.gov

Studies on other carbonic anhydrase inhibitors have shown that even minor chemical modifications can alter the preferred ligand conformation, which in turn influences the thermodynamic and kinetic signatures of the binding event. nih.gov This suggests that the adamantyl group of this compound likely plays a significant role in dictating its specific binding orientation and the resulting conformational adjustments within the enzyme's active site.

Computational and Molecular Modeling Studies of this compound

Computational and molecular modeling techniques are indispensable tools for elucidating the interactions between a ligand and its target enzyme at an atomic level. These methods provide insights that are often difficult to obtain through experimental approaches alone.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound (compound 1e), molecular docking studies have been performed to understand its binding mode within the active sites of the most sensitive carbonic anhydrase subtypes. nih.gov

The following interactive table summarizes the key interactions predicted by molecular docking studies for compounds analogous to this compound with carbonic anhydrase isoforms.

| Interacting Residue | Interaction Type |

| His94 | Coordination with Zinc |

| His96 | Coordination with Zinc |

| His119 | Coordination with Zinc |

| Thr199 | Hydrogen Bond |

| Thr200 | van der Waals |

| Pro201 | van der Waals |

Note: The specific residues may vary slightly between different carbonic anhydrase isoforms.

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-inhibitor complex, allowing for the assessment of its stability over time. While specific MD simulation data for this compound is not yet published, studies on similar adamantyl derivatives and other carbonic anhydrase inhibitors offer valuable insights.

MD simulations can be used to analyze the root mean square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable complex will exhibit minimal fluctuations in RMSD over the course of the simulation. Furthermore, these simulations can reveal the persistence of key interactions, such as hydrogen bonds, identified in docking studies. For other inhibitors, MD simulations have been instrumental in confirming the stability of the predicted binding poses and in identifying subtle conformational adjustments that occur upon binding. researchgate.net These simulations can also provide information on the role of water molecules in mediating the interaction between the inhibitor and the enzyme.

Quantum chemical calculations, often based on density functional theory (DFT), are employed to accurately determine the electronic structure and energetics of molecular systems. These methods can provide a more precise understanding of the interaction energies between an inhibitor and the active site of an enzyme.

For sulfonamide-based carbonic anhydrase inhibitors, quantum chemical calculations can be used to study the coordination of the sulfonamide group to the zinc ion. nih.gov These calculations can elucidate the nature of the chemical bond formed and provide a quantitative measure of its strength. By analyzing the electron density distribution, it is possible to understand the charge transfer and polarization effects that contribute to the binding affinity. While specific quantum chemical studies on this compound are not available, research on related sulfonamide-Schiff base derivatives has utilized DFT to analyze their molecular structures and electronic properties, which are crucial for their inhibitory activity. nih.gov

Cellular and Preclinical Biological Effects of Enpp/carbonic Anhydrase in 1

In Vitro Cellular Activity in Cancer Cell Lines

Enpp/Carbonic anhydrase-IN-1 has demonstrated significant antiproliferative activity across a range of cancer cell lines. medchemexpress.com The compound effectively inhibits cell growth, with IC50 values in the sub-micromolar range for several cancer cell types. medchemexpress.com Notably, it exhibits low cytotoxicity against normal cells, such as normal breast epithelial cells (HME1) and normal skin fibroblast cells (F180), with IC50 values greater than 50 μM. medchemexpress.com

The antiproliferative effects have been observed in various cancer cell lines, including those of leukemia (K-562, RPMI-8226, SR), colon cancer (COLO 205, HT-29), and central nervous system cancer (SF-539). medchemexpress.com

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| K-562 | Leukemia | 0.32 |

| RPMI-8226 | Leukemia | 0.40 |

| SR | Leukemia | 0.58 |

| COLO 205 | Colon Cancer | 0.87 |

| HT-29 | Colon Cancer | 0.40 |

| SF-539 | CNS Cancer | 0.96 |

A key mechanism underlying the antiproliferative effects of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. medchemexpress.com Studies have shown that treatment with this compound leads to a dose-dependent increase in apoptosis in cancer cell lines such as K-562. medchemexpress.com The inhibition of carbonic anhydrase IX (CA IX), a specific target of this inhibitor, has been shown to trigger apoptosis in cervical cancer cells. nih.govnih.gov This process is often accompanied by morphological changes characteristic of apoptosis and an increased ratio of apoptotic cells. nih.govnih.gov

Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are crucial for pH regulation in the tumor microenvironment. nih.govmdpi.com These enzymes help maintain a relatively alkaline intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe), a condition that favors tumor cell proliferation, metabolic adaptation, and evasion of apoptosis. nih.govmdpi.combohrium.com By inhibiting these enzymes, this compound is expected to disrupt this critical pH balance. physoc.org

The inhibition of CA IX activity can lead to a decrease in pHi, which in turn can trigger the early stages of apoptosis. nih.gov This disruption of the inverted pH gradient in cancer cells is a key therapeutic strategy. nih.gov The maintenance of a stable pHi is essential for various cellular processes, and its dysregulation can have profound effects on cell viability. physoc.org

The biological effects of this compound are mediated through the modulation of several key cellular pathways. The induction of apoptosis involves the activation of the apoptotic pathway. nih.gov Inhibition of carbonic anhydrases can lead to cellular acidosis, which is a trigger for the intrinsic apoptotic pathway. nih.gov This can involve the disruption of the mitochondrial membrane potential and the activation of caspases. nih.gov

Furthermore, the regulation of pH by carbonic anhydrases is closely linked to cellular metabolism, particularly glycolysis. mdpi.com The "Warburg effect," characterized by increased glycolysis even in the presence of oxygen, is a hallmark of many cancers and leads to the production of acidic metabolites. mdpi.com The activity of key glycolytic enzymes is pH-dependent, and an alkaline pHi promotes glycolytic flux. mdpi.com By disrupting pH homeostasis, carbonic anhydrase inhibitors can indirectly affect the glycolytic pathway, thereby impacting the energy metabolism of cancer cells. mdpi.com

The acidic tumor microenvironment, maintained in part by carbonic anhydrases, is known to promote cancer cell migration and invasion. nih.govnih.gov The expression of CA IX has been linked to increased cell migration and invasion in various cancer types. scispace.com Inhibition of CA IX has been shown to reduce the invasive potential of cancer cells in preclinical models. mdpi.com The mechanism involves the role of CA IX in the degradation of the extracellular matrix, a critical step in cell invasion. scispace.com

In Vivo Studies in Preclinical Animal Models

While specific in vivo studies for this compound are not extensively detailed in the provided search results, the broader class of carbonic anhydrase inhibitors has been evaluated in preclinical animal models. These studies have demonstrated that selective CA IX inhibitors can inhibit the growth of hypoxic tumors. oncotarget.com For instance, treatment with CA IX-selective sulfonamide inhibitors has resulted in significant inhibition of tumor growth in orthotopic breast cancer models. oncotarget.com

Furthermore, genetic silencing of CA IX in preclinical tumor models has been shown to reduce tumor growth and metastasis. oncotarget.com These findings support the therapeutic potential of targeting carbonic anhydrases in vivo. Small-molecule CA IX-targeting PET agents have also been evaluated in xenograft-bearing models, demonstrating intense uptake in tumors. nih.gov

Preclinical In Vivo Data for this compound Not Currently Available in Publicly Accessible Research

Despite a comprehensive search of scientific literature and databases, detailed preclinical in vivo data for the specific chemical compound “this compound” is not available in the public domain at this time. As a result, a thorough and scientifically accurate article focusing solely on its cellular and preclinical biological effects, as per the requested outline, cannot be generated.

The initial in vitro data for this compound, also identified as compound 1e in some literature, indicates its potential as a dual inhibitor of both ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) and various carbonic anhydrase (CA) isoforms. medchemexpress.com Research has shown its ability to inhibit cancer cell growth and induce apoptosis across a range of cell lines. medchemexpress.com

However, the user's specific instructions required detailed information on the following preclinical in vivo aspects:

Pharmacodynamic Biomarkers in Preclinical Models

The conducted searches did not yield any specific studies detailing the evaluation of this compound in murine tumor models, such as xenografts. Consequently, there is no available information on its efficacy in modulating disease progression in these preclinical settings. Furthermore, no research outlining specific pharmacodynamic biomarkers for monitoring the in vivo activity of this compound could be located.

While there is extensive research on other carbonic anhydrase inhibitors and some ENPP inhibitors in preclinical and clinical development, the strict requirement to focus solely on "this compound" prevents the inclusion of this analogous data. Extrapolating findings from other compounds would violate the core instruction not to introduce information outside the explicit scope of the specified compound.

Therefore, until preclinical in vivo studies for this compound are published and made publicly available, it is not possible to provide a detailed and accurate report on its in vivo biological effects as requested.

Structure Activity Relationship Sar and Rational Design of Enpp/carbonic Anhydrase in 1 Analogues

Identification of Pharmacophoric Features Essential for Dual Inhibition

The inhibitory action of compounds against carbonic anhydrases is largely dependent on the electronic properties of key functional groups. For sulfonamide-based inhibitors, the deprotonated sulfonamide moiety (SO2NH−) coordinates with the Zn2+ ion in the enzyme's active site. frontiersin.org The aromatic or heterocyclic nucleus of the molecule also plays a role through interactions with amino acid residues in the catalytic cleft. frontiersin.orgnih.gov

Pharmacophore modeling helps in identifying the crucial chemical features required for biological activity. These features typically include hydrogen bond acceptors and donors, aromatic rings, and hydrophobic groups. nih.gov For instance, a pharmacophore model for carbonic anhydrase inhibitors might highlight a hydrogen bond donor and an aromatic ring as essential features for binding. nih.gov

For dual ENPP/CA inhibitors, the pharmacophore must encompass features that can interact effectively with both targets. Aromatic sulfonamides are a well-established class of CA inhibitors. nih.gov The sulfonamide group is a key pharmacophoric element for CA inhibition. frontiersin.org In the context of dual inhibition, this group can be combined with scaffolds known to inhibit ENPP.

Analysis of Structural Modifications and Their Impact on ENPP Inhibition

Structural modifications to a lead compound can significantly alter its inhibitory activity against ENPP isoforms. The nature and position of substituents on an aromatic ring can determine both the potency and selectivity of inhibition.

For example, in a series of arylamide sulphonate derivatives, the substitution pattern on the phenyl ring was found to be critical. acs.org A 4-methylphenyl group resulted in weak inhibition of ENPP1, while removing the methyl group slightly altered the activity. acs.org Introducing a 4-methoxyphenyl (B3050149) group, however, inverted the inhibitory potential, making it more selective for ENPP1. acs.org The presence of a heterocyclic ring, such as an 8-quinolinyl moiety, can also lead to potent and selective ENPP1 inhibition. acs.org

Halogenated structures have also been investigated, with a trifluoromethoxy (-OCF3) group showing selectivity for ENPP3 inhibition. acs.org These findings underscore the importance of specific structural motifs in determining the inhibitory profile against different ENPP isozymes.

The following table summarizes the inhibitory activity of selected arylamide sulphonate derivatives against ENPP1 and ENPP3, illustrating the impact of structural modifications.

| Compound | R1 | R2 | ENPP1 IC50 (µM) | ENPP3 IC50 (µM) |

| 4a | 4-methylphenyl | H | >50 (26.2% inh.) | >50 (17.0% inh.) |

| 4b | Phenyl | H | - | 29.76 ± 2.13 |

| 4d | 4-methoxyphenyl | H | 0.18 ± 0.01 | >50 (45.7% inh.) |

| 4f | N/A | N/A | 0.28 ± 0.08 | N/A |

| 4q | 8-quinolinyl | H | 0.37 ± 0.03 | - |

| 4t | N/A | N/A | N/A | 0.15 ± 0.04 |

Data sourced from a study on arylamide sulphonate derivatives. acs.org Note: "-" indicates data not provided or not applicable.

Analysis of Structural Modifications and Their Impact on Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase is highly sensitive to the structural features of the inhibitor. For sulfonamide-based inhibitors, the potency is largely influenced by the electronic characteristics of the substituents on the aromatic or heterocyclic ring. nih.gov

The primary sulfonamides act as potent CA inhibitors by binding to the Zn2+ ion in the active site. frontiersin.org The sulfonamide group itself is crucial, but modifications to the scaffold it is attached to can modulate the inhibitory activity. For example, the replacement of a carboxamide linking group with a sulfonamide group in a series of aromatic benzenesulfonamides led to a significant increase in CA inhibition activity. researchgate.net

Different classes of compounds, including phenols, coumarins, and fullerenes, have been explored as CA inhibitors, each with distinct mechanisms of action. nih.govmdpi.com The lipophilicity of a CA inhibitor can also affect its potency. frontiersin.org

Design Principles for Optimizing Potency and Selectivity for ENPP/CA Dual Inhibition

The rational design of potent and selective dual ENPP/CA inhibitors requires a multi-pronged approach. Key principles include:

Incorporation of a Zinc-Binding Group: A functional group capable of coordinating with the catalytic zinc ion in the active site of both enzymes is essential. The sulfonamide group is a well-established zinc-binding moiety for CA and can be integrated into scaffolds that also inhibit ENPP. frontiersin.org

Structure-Based Design: Utilizing the crystal structures of both ENPP and CA allows for the design of inhibitors that can fit optimally into the active sites of both enzymes. nih.govnih.gov This approach helps in identifying key interactions that drive potency and selectivity.

Scaffold Hopping and Bioisosteric Replacement: Exploring different chemical scaffolds and replacing functional groups with their bioisosteres can lead to improved pharmacological properties. researchgate.netnih.gov For example, replacing a carboxamide linker with a sulfonamide linker has been shown to enhance CA inhibitory activity. researchgate.net

Modulation of Physicochemical Properties: Optimizing properties such as lipophilicity and solubility is crucial for achieving the desired therapeutic effect. frontiersin.org

A study on diarylsulfonamides demonstrated that bioisosteric replacement of a carboxamide linker with a sulfonamide linker significantly increased CA inhibition. researchgate.net This highlights a successful strategy for enhancing dual inhibitory potential.

Development of Novel Dual-Targeting Chemical Scaffolds Based on Enpp/Carbonic anhydrase-IN-1

Building upon a lead compound like this compound, the development of novel dual-targeting scaffolds involves the integration of pharmacophoric features for both ENPP and CA inhibition. This can be achieved by designing hybrid molecules that combine known inhibitor scaffolds for each target.

For instance, a library of compounds can be synthesized based on a core scaffold, with various substitutions to probe the SAR. researchgate.net A study focused on nucleotide pyrophosphatase/phosphodiesterase 3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition identified a compound that showed potent inhibition of NPP3 and ancillary inhibition of CA-II and CA-IX. researchgate.net This demonstrates the feasibility of developing multi-target agents.

The following table presents data on compounds with dual inhibitory activity against NPP3 and carbonic anhydrases.

| Compound | NPP3 Ki (nM) | CA-II Ki (nM) | CA-IX Ki (nM) |

| 23 | N/A | 74.7 | 20.3 |

| 31 | N/A | N/A | Selective CA-IX inhibitor |

| 34 | N/A | Potent dual CA-II/CA-IX inhibitor | Potent dual CA-II/CA-IX inhibitor |

Data sourced from a study on NPP3 inhibitors with ancillary carbonic anhydrase inhibition. researchgate.net Note: "N/A" indicates data not provided.

The development of such dual-targeting agents holds promise for creating more effective therapies by simultaneously modulating multiple pathological pathways. researchgate.net

Advanced Methodologies in Enpp/carbonic Anhydrase in 1 Research

Biochemical Assays for Enzyme Activity and Inhibition (e.g., Spectrophotometric, Fluorescent Assays)

Biochemical assays are fundamental in determining the inhibitory potency of compounds like Enpp/Carbonic anhydrase-IN-1. For carbonic anhydrases, a common method is a stopped-flow spectrophotometric assay. This technique measures the enzyme-catalyzed hydration of carbon dioxide. nih.gov The assay follows the change in pH, often monitored by a pH indicator, as the reaction proceeds. The inhibition constants (Kᵢ) are then calculated from the IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Another prevalent method is the colorimetric assay, which utilizes the esterase activity of CAs on substrates like p-nitrophenyl acetate. sigmaaldrich.com The enzymatic cleavage of the substrate releases a chromophore, p-nitrophenol, which can be quantified by measuring its absorbance. sigmaaldrich.com The presence of an inhibitor like this compound reduces the rate of chromophore release, allowing for the determination of its inhibitory activity. sigmaaldrich.com These assays are adaptable for high-throughput screening, facilitating the rapid evaluation of numerous compounds. sigmaaldrich.com

For the Enpp family of enzymes, such as NPP1, activity is often measured by monitoring the hydrolysis of a substrate like p-nitrophenylthymidine 5’-monophosphate (p-Nph-5’-TMP). The release of p-nitrophenolate is detected spectrophotometrically. The inhibitory effect of this compound on different ENPP isoforms can be quantified by measuring the reduction in the rate of this reaction.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ (µM) |

|---|---|

| NPP1 | 1.36 |

| NPP2 | 1.35 |

| NPP3 | 3.00 |

| CA-II | 0.88 |

| CA-IX | 1.02 |

Data sourced from MedchemExpress. medchemexpress.com

Cell-Based Assays for Proliferation, Apoptosis, and Migration

To understand the physiological relevance of enzyme inhibition, cell-based assays are indispensable. These assays assess the effects of this compound on key cellular processes implicated in cancer progression.

Proliferation Assays: The antiproliferative activity of this compound is evaluated using assays like the Cell Counting Kit-8 (CCK-8). amegroups.org These assays measure cell viability by quantifying the metabolic activity of living cells. This compound has demonstrated antiproliferative effects on various cancer cell lines, including K-562 (leukemia), RPMI-8226 (multiple myeloma), SR (leukemia), COLO 205 (colon cancer), HT-29 (colon cancer), and SF-539 (glioblastoma). medchemexpress.com The compound showed low cytotoxicity against normal cell lines like HME1 (breast epithelial) and F180 (skin fibroblast). medchemexpress.com

Apoptosis Assays: The induction of apoptosis (programmed cell death) by this compound can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining. amegroups.orgnih.gov Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. Studies have shown that this compound induces apoptosis in cancer cells in a dose-dependent manner. medchemexpress.com

Migration Assays: The effect of the inhibitor on cancer cell migration can be assessed using Transwell migration assays, also known as Boyden chamber assays. researchgate.netexcli.de In this assay, cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. The inhibition of migration by this compound would be quantified by counting the number of cells that have traversed the membrane. excli.de

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| K-562 | Leukemia | 0.32 |

| RPMI-8226 | Multiple Myeloma | 0.40 |

| SR | Leukemia | 0.58 |

| COLO 205 | Colon Cancer | 0.87 |

| HT-29 | Colon Cancer | 0.40 |

| SF-539 | Glioblastoma | 0.96 |

Data sourced from MedchemExpress. medchemexpress.com

X-ray Crystallography for Ligand-Enzyme Complex Structures

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. nih.gov In the context of this compound, this methodology is crucial for visualizing the precise binding mode of the inhibitor within the active sites of its target enzymes. Carbonic anhydrase was one of the first proteins to have its crystal structure solved.

By co-crystallizing this compound with target proteins like CA II or CA IX, researchers can obtain a detailed structural map of the enzyme-inhibitor complex. researchgate.net This information reveals the specific amino acid residues involved in the interaction, the orientation of the inhibitor, and any conformational changes in the enzyme upon binding. nih.gov Such structural insights are invaluable for understanding the basis of the inhibitor's potency and selectivity and for guiding the rational design of new, more effective inhibitors. nih.gov The active site of CAs features a zinc ion coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion, which is the target for sulfonamide-based inhibitors. nih.gov

Spectroscopic Techniques (e.g., NMR, CD) for Conformational Studies

Spectroscopic techniques provide information about the structure and conformational dynamics of proteins in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the interaction between this compound and its target enzymes. nih.gov By observing changes in the chemical shifts of specific atoms in the protein or the ligand upon binding, it is possible to map the binding interface and gain insights into the dynamics of the complex. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of proteins. unl.pt This technique can be used to assess whether the binding of this compound induces any significant conformational changes in the target carbonic anhydrase or ENPP enzyme. unl.pt Thermal stability studies using CD can also reveal how the inhibitor affects the melting temperature of the protein, providing further evidence of a binding interaction. unl.pt

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for directly measuring the thermodynamics of binding interactions in solution. unizar.esdntb.gov.ua ITC measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (the target enzyme). whiterose.ac.uk

A single ITC experiment can determine the binding affinity (Kₐ or Kₔ), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event. whiterose.ac.ukchemrxiv.org This complete thermodynamic profile provides a deep understanding of the forces driving the interaction. For example, an enthalpy-driven interaction suggests strong hydrogen bonding and van der Waals forces, while an entropy-driven interaction may indicate the involvement of hydrophobic effects. chemrxiv.org This information is critical for structure-activity relationship studies and for optimizing the design of inhibitors. nih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.gov It provides kinetic data on the association (kₐ or kₒₙ) and dissociation (kₔ or kₒff) rates of a binding event. nih.govnih.gov

In a typical SPR experiment, one of the binding partners (e.g., the carbonic anhydrase enzyme) is immobilized on a sensor chip surface. ox.ac.uk The other partner (this compound) is then flowed over the surface, and the binding is detected as a change in the refractive index at the surface. nih.govox.ac.uk From the resulting sensorgram, the association and dissociation rate constants can be calculated, and the equilibrium dissociation constant (Kₔ) can be determined (Kₔ = kₔ/kₐ). nih.gov SPR is particularly useful for studying the binding of small molecules to protein targets and can be a valuable tool for screening and characterizing inhibitors. biosensingusa.com

Advanced Microscopy Techniques for Cellular Localization and Effects

To understand where this compound exerts its effects within a cellular context, advanced microscopy techniques are employed. Immunofluorescence microscopy can be used to visualize the subcellular localization of the target enzymes, such as the membrane-bound CA IX.

Furthermore, techniques like immunogold labeling combined with electron microscopy can provide high-resolution localization of target proteins. scilit.comnih.govnih.gov Studies have used this approach to show that carbonic anhydrases can be localized to the cell wall and plasma membrane of cells. nih.govnih.gov Understanding the precise location of the target enzymes helps to contextualize the cellular effects observed in proliferation and migration assays and confirms that the inhibitor can reach its site of action.

Proteomics and Metabolomics Approaches for Pathway Elucidation

The dual-target inhibitor, this compound, which concurrently modulates the activity of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) and carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX, presents a multifaceted mechanism of action. Elucidating the intricate cellular pathways affected by this compound necessitates advanced methodologies that can provide a global perspective on molecular changes. Proteomics and metabolomics have emerged as powerful, unbiased, high-throughput techniques capable of identifying and quantifying a wide array of proteins and metabolites. These approaches are instrumental in mapping the signaling cascades and metabolic reprogramming induced by this compound, offering a systems-level understanding of its therapeutic potential.

Proteomic Strategies to Unravel ENPP1- and Carbonic Anhydrase-Mediated Pathways

Proteomics allows for the large-scale analysis of the proteome, the entire set of proteins expressed by a cell or organism. In the context of this compound research, proteomic approaches can identify novel protein targets, map signaling networks, and uncover mechanisms of action. Mass spectrometry-based proteomics is a cornerstone of these investigations, enabling the identification and quantification of thousands of proteins in a single experiment.

One key application of proteomics is in understanding the impact of ENPP1 inhibition on the tumor microenvironment. ENPP1 is a crucial negative regulator of the cGAMP-STING pathway, an innate immune signaling cascade that can trigger anti-tumor responses. By hydrolyzing the signaling molecule 2'3'-cGAMP, ENPP1 dampens this immune activation. A proteomics-based investigation of cancer cells treated with an ENPP1 inhibitor would likely reveal alterations in the expression of proteins involved in innate and adaptive immunity. For instance, a study on Ewing Sarcoma utilized surface and global proteome analyses to identify ENPP1 as a potential immunotherapeutic target. nih.govnih.gov

Furthermore, proteomics can shed light on the consequences of inhibiting CA IX. This enzyme is highly expressed in hypoxic tumors and plays a critical role in regulating pH in the tumor microenvironment. mdpi.comnih.gov Inhibition of CA IX can disrupt this pH balance, leading to changes in the expression of proteins involved in cell survival, proliferation, and metastasis. Research has shown that impaired shedding of the CA IX ectodomain can lead to cancer-promoting changes in the extracellular proteome. nih.gov

Illustrative Data from a Hypothetical Proteomic Analysis:

Below is an interactive table representing hypothetical data from a quantitative proteomic experiment on a cancer cell line treated with this compound. The data illustrates the types of protein changes that might be observed.

| Protein | Function | Fold Change (Treated vs. Control) | Putative Pathway |

| ISG15 | Interferon-stimulated gene, antiviral and anti-tumor activity | 3.5 | STING Pathway Activation |

| CXCL10 | Chemokine involved in T-cell recruitment | 2.8 | Immune Cell Infiltration |

| PD-L1 | Immune checkpoint protein | -2.1 | Immune Evasion |

| MMP9 | Matrix metalloproteinase, involved in invasion and metastasis | -1.8 | Extracellular Matrix Remodeling |

| LDHA | Lactate Dehydrogenase A, key enzyme in glycolysis | -2.5 | Glycolysis/Metabolic Reprogramming |

Metabolomic Profiling to Decipher Metabolic Reprogramming

Metabolomics is the comprehensive study of metabolites within a biological system. This technique can provide a functional readout of the cellular state and is particularly valuable for understanding the metabolic consequences of drug treatment. Given that both ENPP1 and carbonic anhydrases are involved in metabolic processes, metabolomics is a critical tool for elucidating the pathways affected by this compound.

Inhibition of CA IX is known to induce metabolic reprogramming, especially in hypoxic cancer cells that rely on this enzyme to maintain their intracellular pH. nih.gov A metabolomics study could reveal changes in the levels of key metabolites involved in glycolysis, the pentose phosphate (B84403) pathway, and amino acid metabolism. For example, inhibition of CA IX could lead to intracellular acidification, which in turn could impact the activity of glycolytic enzymes and alter the levels of lactate and other metabolic intermediates.

The inhibition of ENPP1 can also have metabolic consequences. By preventing the hydrolysis of extracellular ATP, ENPP1 inhibitors can modulate purinergic signaling, which is involved in a wide range of cellular processes, including metabolism. A metabolomic analysis could identify changes in the levels of ATP, ADP, AMP, and adenosine (B11128), providing insights into the impact of this compound on cellular bioenergetics.

Illustrative Data from a Hypothetical Metabolomic Analysis:

The following interactive table displays hypothetical data from a metabolomic analysis of a cancer cell line treated with this compound, highlighting potential metabolic shifts.

| Metabolite | Pathway | Fold Change (Treated vs. Control) | Implication |

| 2'3'-cGAMP | STING Signaling | 5.2 | Activation of innate immunity |

| Lactate | Glycolysis | -3.1 | Inhibition of anaerobic glycolysis |

| Pyruvate | Central Carbon Metabolism | -1.9 | Altered glycolytic flux |

| ATP | Energy Metabolism | 1.7 | Modulation of purinergic signaling |

| Glutamine | Amino Acid Metabolism | -1.5 | Disruption of anaplerotic pathways |

By integrating proteomics and metabolomics data, researchers can construct a more complete picture of the cellular response to this compound. This systems biology approach can reveal novel drug targets, identify biomarkers for patient stratification, and provide a deeper understanding of the compound's mechanism of action, ultimately guiding its clinical development.

Future Research Directions and Preclinical Therapeutic Implications

Exploration of Enpp/Carbonic anhydrase-IN-1 in Additional Preclinical Disease Models (e.g., Inflammation, Neurovascular Dysfunction)

The roles of both ENPP and carbonic anhydrase enzymes in inflammation and neurovascular functions suggest that their dual inhibition could be a promising therapeutic strategy.

Inflammation: Recent research has highlighted the potential of targeting carbonic anhydrase inhibitors (CAIs) in inflammatory conditions. nih.gov For instance, certain CAIs have demonstrated anti-inflammatory effects. medchemexpress.com Specifically, Carbonic Anhydrase I (CA I) has been shown to improve symptoms in a murine model of inflammatory bowel disease (IBD). nih.gov Given that ENPP1 is also implicated in inflammatory processes, with its inhibition leading to immune system activation, the dual inhibitor this compound warrants investigation in preclinical models of inflammatory diseases such as IBD, rheumatoid arthritis, and other autoimmune disorders. aacrjournals.orgaacrjournals.org

Neurovascular Dysfunction: Carbonic anhydrases are crucial for maintaining pH homeostasis and regulating cerebral blood flow within the neurovascular unit (NVU). nih.govnih.gov Dysfunction of the NVU is a common feature in pathologies like stroke and Alzheimer's disease. nih.govnih.gov Studies have shown that CA inhibition can be protective for NVU cells in both in vitro and in vivo models of these conditions. nih.govnih.gov Furthermore, there is growing evidence linking CA dysfunction to cognitive impairment and neurodegenerative diseases. mdpi.com The potential neuroprotective effects of CA activators are also being explored, suggesting a complex role for these enzymes in brain health. mdpi.com Considering the involvement of ENPP1 in neurological functions, exploring this compound in preclinical models of neurovascular dysfunction, such as ischemic stroke and Alzheimer's disease, could reveal new therapeutic possibilities. aacrjournals.orgnih.govnih.gov

Investigation of Combination Strategies with Other Preclinical Therapeutic Agents

The multifaceted roles of ENPP and carbonic anhydrases in cancer progression make this compound a prime candidate for combination therapies.

In the context of cancer, combining this compound with other therapeutic agents could yield synergistic effects. For example, CA IX inhibitors have shown potential in overcoming drug resistance in preclinical settings. nih.gov Combining them with chemotherapy is a promising strategy. nih.gov Similarly, inhibiting ENPP1 can enhance the efficacy of immune checkpoint inhibitors by activating the cGAS-STING pathway. aacrjournals.orgnih.govpnas.org Therefore, preclinical studies should investigate the combination of this compound with:

Immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies): To potentially enhance anti-tumor immunity. aacrjournals.orgnih.gov

Conventional chemotherapeutic agents: To potentially overcome resistance mechanisms associated with the tumor microenvironment. nih.gov

Radiotherapy: As ENPP1 inhibition has been shown to potentially improve responses to radiation. aacrjournals.org

PARP inhibitors or other DNA damage response inhibitors: Given the interplay between DNA damage and STING activation. aacrjournals.org

Research into Potential for Diagnostic Tool Development

The overexpression of specific ENPP and carbonic anhydrase isoforms in various tumors opens the door for developing novel diagnostic tools.

Carbonic anhydrase IX (CA IX) is a well-established tumor-associated protein, and its overexpression in many cancers has led to the development of diagnostic tools. dergipark.org.trmdpi.com Similarly, elevated levels of ENPP1 have been observed in several cancer types, including lung, ovarian, and breast cancer, and are often associated with a poor prognosis. frontiersin.orgnih.gov This makes both enzymes potential biomarkers for cancer detection and prognosis.

Future research could focus on:

Developing imaging agents by labeling this compound or its derivatives with radioisotopes or fluorescent tags for in vivo tumor detection.

Creating enzyme-linked immunosorbent assays (ELISAs) or other immunoassays to detect soluble forms of ENPP1 and CA IX in patient samples (e.g., serum, plasma) for early cancer diagnosis or monitoring treatment response. nih.gov

Elucidating Resistance Mechanisms in Preclinical Cancer Models

Understanding how cancer cells might develop resistance to a dual ENPP/CA inhibitor is crucial for its long-term therapeutic potential.

While dual-target inhibitors may have a lower propensity for resistance development compared to single-target agents, it is essential to investigate potential resistance mechanisms. Research in this area should focus on:

Gene amplification or mutations: Examining whether cancer cells upregulate the expression of ENPP or CA genes or develop mutations that prevent inhibitor binding.

Upregulation of drug efflux pumps: Investigating if transporters like P-glycoprotein are involved in pumping the inhibitor out of the cancer cells. researchgate.net

Activation of bypass signaling pathways: Determining if cancer cells can compensate for the inhibition of ENPP and CA by activating alternative pathways that promote survival and proliferation.

Development of Preclinical Biomarkers for Dual ENPP/CA Inhibition

To effectively evaluate the efficacy of this compound in preclinical and potentially future clinical studies, reliable biomarkers are needed.

Developing biomarkers will be essential for patient stratification and monitoring treatment response. Potential biomarkers could include:

Direct measurement of enzyme activity: Assessing ENPP and CA activity in tumor biopsies or circulating tumor cells.

Quantification of downstream signaling molecules: Measuring levels of molecules affected by ENPP and CA inhibition, such as extracellular adenosine (B11128) or intracellular pH.

Immunohistochemical analysis: Determining the expression levels of ENPP1 and specific CA isoforms (e.g., CA IX, CA XII) in tumor tissue. mdpi.comtandfonline.com

Imaging biomarkers: Utilizing the diagnostic tools developed (as mentioned in section 7.3) to visualize target engagement in vivo.

Application of this compound in Bio-enhanced Carbon Capture Systems

The catalytic activity of carbonic anhydrase in the reversible hydration of carbon dioxide presents an intriguing opportunity for its application in carbon capture technologies. wikipedia.org

Carbonic anhydrases are among the fastest known enzymes and can significantly accelerate the conversion of CO2 to bicarbonate. libretexts.org This property has led to research into their use in industrial carbon capture and sequestration systems. wikipedia.orgnih.gov While this compound is an inhibitor, the study of its interaction with carbonic anhydrase could provide valuable insights for the design of more robust and efficient enzyme-based carbon capture systems. Future research could explore:

Engineering stable CA variants: Using the structural information from inhibitor binding studies to engineer more thermostable and alkali-stable carbonic anhydrase enzymes for industrial applications. libretexts.orgscitechdaily.com

Immobilized enzyme systems: Investigating the use of immobilized carbonic anhydrase, potentially informed by inhibitor interaction studies, to enhance CO2 absorption in various capture solutions. nih.gov

Q & A

Q. What is the dual inhibitory mechanism of Enpp/Carbonic Anhydrase-IN-1, and how does it influence experimental design?

this compound acts as a dual inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase (Enpp) isoforms (NPP1, NPP2, NPP3) and carbonic anhydrase (CA) isoforms (CA-II, CA-IX). Its mechanism involves competitive binding to catalytic sites, as evidenced by IC50 values of 1.36 µM (NPP1), 1.35 µM (NPP2), 3.00 µM (NPP3), 0.88 µM (CA-II), and 1.02 µM (CA-IX) .

- Methodological Consideration : Use isoform-specific activity assays (e.g., fluorometric or colorimetric substrates) to differentiate between Enpp and CA inhibition. Include positive controls like Carbonic Anhydrase Inhibitor 6 (CA-II IC50: 0.88 µM) and Enpp-1-IN-16 (NPP1 IC50: 68 nM) to validate selectivity .

Q. How does this compound achieve selectivity for cancer cells over normal cells?

The compound exhibits preferential cytotoxicity in cancer cell lines (e.g., K-562, HT-29, IC50: 0.32–0.96 µM) while sparing normal cells (F180 fibroblasts, HME1 epithelial cells, IC50 >50 µM) . This selectivity is attributed to:

- Hypoxia-driven CA-IX overexpression in tumors, enhancing target engagement.

- Dose-dependent apoptosis induction : At 0.32–0.64 µM, it activates caspase-3/7 in K-562 cells .

- Methodological Note : Validate selectivity using co-culture models of cancer and normal cells, and measure lactate/pH changes to link CA-IX inhibition to cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values across studies?

Discrepancies in IC50 values (e.g., CA-IX: 1.02 µM vs. 0.33 µM ) may arise from:

Q. What experimental strategies optimize in vitro dose-response studies for this compound?

- Dose Range : Use 0.1–10 µM to capture full inhibitory curves, given its sub-micromolar potency .

- Combination Screens : Pair with Carbonic Anhydrase Inhibitor 7 (CA-IX IC50: 6.5 nM) to assess synergy in pH modulation .

- Apoptosis Endpoints : Measure Annexin V/PI staining and mitochondrial membrane potential in dose- and time-course experiments (e.g., 24–72 hr treatments) .

Q. How can researchers address off-target effects in this compound studies?

- Selectivity Panels : Test against related phosphatases (e.g., alkaline phosphatase) and CA isoforms (e.g., CA-XII) using ALP/Carbonic Anhydrase-IN-1 (CA-XII IC50: 0.51 µM) as a comparator .

- CRISPR Knockout Models : Generate CA-IX or NPP1 KO cell lines to isolate target-specific effects .

Methodological Recommendations

- Data Reproducibility : Replicate experiments across ≥3 independent trials and report SEM .

- Ethical Compliance : Adhere to institutional guidelines for cell line authentication and apoptosis assays .

- Open Science : Share raw data (e.g., dose-response curves) via repositories like Zenodo, citing FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.